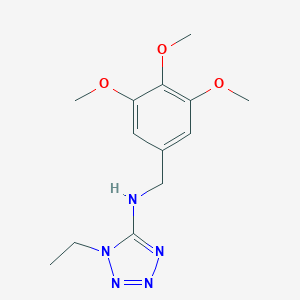
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine, also known as TETA, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. TETA is a tetrazole-based ligand that is commonly used in coordination chemistry and catalysis. In
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to involve the coordination of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine with metal ions. This coordination can lead to the activation of the metal ion, allowing it to participate in various chemical reactions. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine may act as a nucleophile, attacking electrophilic species and initiating chemical reactions.
Biochemical and Physiological Effects
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has not been extensively studied for its biochemical and physiological effects, but it has been found to be non-toxic and biocompatible. This makes it a promising candidate for various biomedical applications, including drug delivery and imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine in lab experiments is its high purity and yield. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is a versatile ligand that can coordinate with various metal ions, making it useful in a wide range of experiments. However, one limitation of using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new metal complexes using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine as a ligand. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine may have potential applications in drug delivery and imaging, which could be explored further. Finally, the mechanism of action of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine could be further elucidated, allowing for a better understanding of its potential applications.
Métodos De Síntesis
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine can be synthesized using a straightforward method that involves the reaction of 3,4,5-trimethoxybenzylamine with ethyl azidoacetate, followed by the reduction of the resulting azide with sodium borohydride. This method yields N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine in high purity and yield, making it a popular choice for the synthesis of this compound.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has been extensively studied for its potential applications in coordination chemistry and catalysis. It is a versatile ligand that can coordinate with various metal ions, making it useful in the synthesis of metal complexes. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has been found to be an effective catalyst in various organic reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
Propiedades
Nombre del producto |
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine |
|---|---|
Fórmula molecular |
C13H19N5O3 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
1-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O3/c1-5-18-13(15-16-17-18)14-8-9-6-10(19-2)12(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3,(H,14,15,17) |
Clave InChI |
YUBBVZVFMSTCOG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)
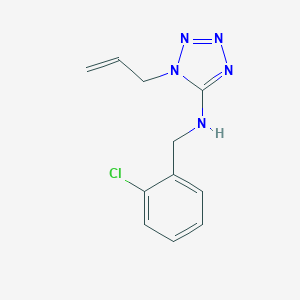
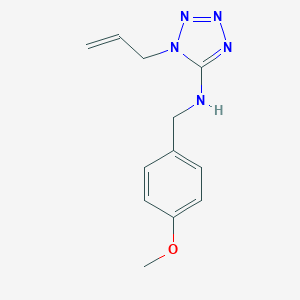
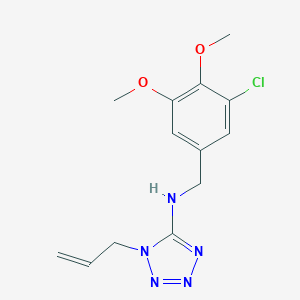

![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)
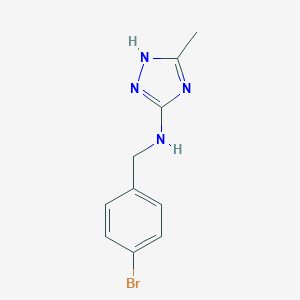

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)